REACTION_CXSMILES
|
N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:21]([OH:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Br:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1I>[Cu]I.C1(C)C=CC=CC=1>[Br:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[O:28][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
Cs2CO3
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
207 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
128 μL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)I
|
Name
|
CuI
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 110° C. for 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The test tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a 1×1 cm pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:dichloromethane 2:1)
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |